

# **Enpp-1-IN-14: A Technical Guide for Researchers**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Enpp-1-IN-14**, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This document includes its chemical properties, biological activity, and detailed experimental protocols relevant to its study.

### **Core Compound Information**

**Enpp-1-IN-14** is a small molecule inhibitor of ENPP1. The following table summarizes its key chemical identifiers. A related, well-characterized ENPP1 inhibitor, STF-1084, is also included for comparative purposes.

Compound	CAS Number	Molecular Formula
Enpp-1-IN-14	2687222-59-7	C15H22CIN5O4S
STF-1084	2298390-71-1	C17H24N3O5P

# **Quantitative Biological Data**

**Enpp-1-IN-14** demonstrates potent inhibition of ENPP1. The table below summarizes key quantitative data for **Enpp-1-IN-14** and STF-1084, providing a comparative look at their efficacy.

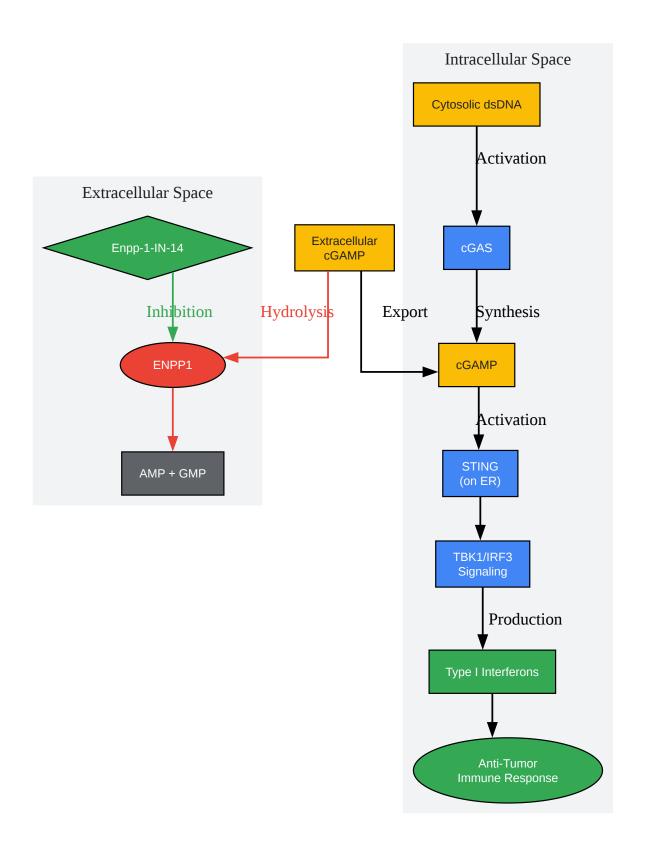


Compound	Assay Type	Parameter	Value	Reference
Enpp-1-IN-14	Recombinant Human ENPP-1 Assay	IC50	32.38 nM	[1][2][3]
STF-1084	In vitro <sup>32</sup> P- cGAMP TLC Assay	К <sub>і</sub> ,арр	110 nM	[4][5]
Cellular Assay	IC <sub>50</sub>	340 nM	[4][5]	
Selectivity vs. ENPP2	К <sub>і</sub> ,арр	5.5 μΜ	[4]	
Selectivity vs. Alkaline Phosphatase	К <sub>і</sub> ,арр	>100 μM	[4]	_

## **Signaling Pathway and Mechanism of Action**

ENPP1 is a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[6][7] Cytosolic double-stranded DNA (dsDNA), a marker of cellular damage or viral infection, is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[8][9] cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein.[8][10] This activation leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, mounting an anti-tumor or anti-viral immune response.[11][12] ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thereby dampening the STING-mediated immune response.[7][12] Enpp-1-IN-14 and other ENPP1 inhibitors block this hydrolysis, increasing the concentration of extracellular cGAMP and enhancing the anti-tumor immune response.





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Caption: cGAS-STING pathway and ENPP1 inhibition.



### **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods for evaluating ENPP1 inhibitors.

### In Vitro ENPP1 Inhibition Assay (IC50 Determination)

This assay determines the concentration of **Enpp-1-IN-14** required to inhibit 50% of the recombinant human ENPP1 (rhENPP1) activity.

#### Materials:

- Recombinant human ENPP1 enzyme
- Enpp-1-IN-14
- 2',3'-cGAMP (substrate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM CaCl<sub>2</sub>, and 10 μM ZnCl<sub>2</sub>[13]
- DMSO
- 96-well plates
- Plate reader for luminescence or fluorescence detection
- AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)

#### Procedure:

- Compound Preparation: Prepare a stock solution of **Enpp-1-IN-14** in 100% DMSO. Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.
- Assay Plate Setup: Add the diluted Enpp-1-IN-14 solutions to the wells of the 96-well plate.
   Include wells for a positive control (a known ENPP1 inhibitor) and a negative control (vehicle/DMSO).



- Enzyme Addition: Dilute the rhENPP1 enzyme to the desired concentration in Assay Buffer. Add the diluted enzyme to all wells except for the "no enzyme" control wells.
- Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Prepare the 2',3'-cGAMP substrate solution in Assay Buffer. Add the substrate to all wells to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
- Detection: Stop the reaction and measure the amount of AMP/GMP produced according to the detection kit manufacturer's protocol.
- Data Analysis: Plot the percent inhibition against the logarithm of the Enpp-1-IN-14
  concentration. Fit the data to a four-parameter logistic curve to determine the IC<sub>50</sub> value.

### Cellular Extracellular cGAMP Degradation Assay

This assay measures the ability of **Enpp-1-IN-14** to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.

#### Materials:

- ENPP1-overexpressing cell line (e.g., 293T-ENPP1)
- Enpp-1-IN-14
- Exogenous 2',3'-cGAMP (with a trace amount of [32P]-cGAMP for detection)
- · Cell culture medium
- Thin-Layer Chromatography (TLC) plates and mobile phase (e.g., 85% ethanol, 5 mM NH<sub>4</sub>HCO<sub>3</sub>)[13]
- Phosphor imager



#### Procedure:

- Cell Culture: Culture the ENPP1-overexpressing cells in appropriate multi-well plates.
- Inhibitor Treatment: Treat the cells with various concentrations of **Enpp-1-IN-14**.
- cGAMP Addition: Add exogenous 2',3'-cGAMP (spiked with [32P]-cGAMP) to the cell culture medium.
- Time-course Sampling: At different time points, collect aliquots of the culture medium.
- TLC Analysis: Spot the collected medium onto TLC plates to separate the intact cGAMP from its hydrolyzed products (AMP and GMP).
- Detection and Quantification: Expose the TLC plates to a phosphor screen and image using a phosphor imager. Quantify the amount of intact [32P]-cGAMP remaining at each time point for each inhibitor concentration.
- Data Analysis: Determine the rate of cGAMP degradation at each inhibitor concentration to assess the cellular efficacy of **Enpp-1-IN-14**.

### **In Vivo Anti-Tumor Activity Assay**

This experiment evaluates the anti-tumor efficacy of **Enpp-1-IN-14** in a syngeneic mouse tumor model.[3]

#### Materials:

- Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)
- Immunocompetent mice (e.g., C57BL/6)
- Enpp-1-IN-14 formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

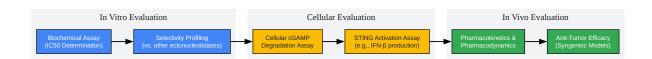
#### Procedure:



- Tumor Implantation: Implant the tumor cells subcutaneously into the flank of the mice.
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors
  are established, randomize the mice into treatment and vehicle control groups.
- Treatment Administration: Administer **Enpp-1-IN-14** (e.g., 50 mg/kg, intraperitoneally, twice daily) and the vehicle control to the respective groups for a specified duration (e.g., 31 days). [2][3]
- Tumor Measurement: Measure the tumor dimensions with calipers every few days to calculate the tumor volume.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the Enpp-1-IN-14-treated group and the vehicle control group to determine the anti-tumor efficacy.

### **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for the evaluation of ENPP1 inhibitors like **Enpp-1-IN-14**.



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**Caption:** General workflow for evaluating ENPP1 inhibitors.

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